REACTION_CXSMILES
|
C([O:8][C:9]1[C:10]([N+:25]([O-])=O)=[C:11]([CH:22]=[CH:23][CH:24]=1)[C:12]([NH:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][N:16]=1)=[O:13])C1C=CC=CC=1.CC1C(C)=C(C)C(C)=C(C)C=1>FC(F)(F)C(O)=O>[NH2:25][C:10]1[C:9]([OH:8])=[CH:24][CH:23]=[CH:22][C:11]=1[C:12]([NH:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][N:16]=1)=[O:13]
|
Name
|
3-benzyloxy-N-(5-chloro-2-pyridyl)-2-nitrobenzamide
|
Quantity
|
7.44 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.72 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(C1)C)C)C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40° C. for one night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
a saturated aqueous solution of sodium bicarbonate was added to the resulting residue to such an extent that the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with a 1N aqueous solution of sodium hydroxide
|
Type
|
ADDITION
|
Details
|
by adding hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo and 200 ml of an ethanolic suspension of Raney nickel
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue
|
Type
|
STIRRING
|
Details
|
The mixture was stirred a hydrogen atmosphere for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
N,N-dimethylformamide was added
|
Type
|
FILTRATION
|
Details
|
the insoluble matters were filtered off
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo and water
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC2=NC=C(C=C2)Cl)C=CC=C1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |